molecular formula C10H13N5O3 B12369795 2'-Deoxyadenosine-15N5,d13

2'-Deoxyadenosine-15N5,d13

Cat. No.: B12369795
M. Wt: 269.29 g/mol
InChI Key: OLXZPDWKRNYJJZ-JEXRRUROSA-N
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Description

2’-Deoxyadenosine-15N5,d13 is a nucleoside adenosine derivative that is labeled with deuterium and nitrogen-15. This compound is a modified form of 2’-Deoxyadenosine, which pairs with deoxythymidine in double-stranded DNA. The labeling with stable isotopes such as deuterium and nitrogen-15 makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-15N5,d13 involves the incorporation of deuterium and nitrogen-15 into the 2’-Deoxyadenosine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium and nitrogen atoms with nitrogen-15. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and nitrogen-15 labeled reagents .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-15N5,d13 involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-15N5,d13 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2’-Deoxyadenosine-15N5,d13 can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted nucleosides .

Scientific Research Applications

2’-Deoxyadenosine-15N5,d13 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-15N5,d13 involves its incorporation into DNA, where it pairs with deoxythymidine. The stable isotope labeling allows researchers to track its incorporation and metabolism using techniques such as mass spectrometry. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyadenosine-15N5,d13 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in a wide range of scientific research applications .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

269.29 g/mol

IUPAC Name

N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-(15N)amine

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D,17D/hD2

InChI Key

OLXZPDWKRNYJJZ-JEXRRUROSA-N

Isomeric SMILES

[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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